
TCS HDAC6 20b
Übersicht
Beschreibung
TCS HDAC6 20b: ist ein selektiver Inhibitor der Histon-Deacetylase 6 (HDAC6). Histon-Deacetylasen sind Enzyme, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure an einem Histon entfernen, wodurch die Histone die DNA enger umschließen können. Diese Verbindung ist besonders bedeutsam im Bereich der Epigenetik und Krebsforschung, da sie HDAC6 selektiv hemmen kann .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
TCS HDAC6 20b has shown significant promise as an anticancer agent. Its ability to selectively inhibit HDAC6 leads to increased acetylation of α-tubulin, which is crucial for microtubule stability and function. This property can enhance the efficacy of chemotherapy agents.
Case Studies
- Colon Cancer : In studies involving human colon cancer HCT116 cells, this compound demonstrated a synergistic effect when combined with paclitaxel (PTX). The combination treatment resulted in approximately 50% inhibition of cell growth at specific concentrations (5 μM for this compound and 0.03 μM for PTX) .
- Breast Cancer : In estrogen receptor alpha-positive MCF-7 cells, this compound effectively blocked the growth stimulation induced by estrogen, suggesting its potential utility in treating hormone-responsive breast cancers .
Neurodegenerative Diseases
HDAC6 is implicated in several neurodegenerative conditions, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Inhibition of HDAC6 can lead to beneficial effects on neuronal health and function.
Research Findings
- Motor Neuron Diseases : Studies indicated that systemic delivery of HDAC6 inhibitors like this compound could increase α-tubulin acetylation in peripheral nerves, potentially restoring nerve conduction and improving motor functions in models of Charcot-Marie-Tooth disease .
- Mechanistic Insights : Research has shown that this compound enhances mitochondrial transport in neurons, which is often disrupted in neurodegenerative diseases. This restoration of transport may contribute to improved neuronal survival and function .
Immunological Applications
Recent studies have highlighted the role of HDAC6 in modulating immune responses. Targeting HDAC6 with inhibitors like this compound may provide new avenues for treating immune-related disorders.
Therapeutic Potential
- Fibrosis and Immune Regulation : Inhibiting HDAC6 has been associated with reduced fibrosis and enhanced immune tolerance. This suggests that this compound could be beneficial in conditions such as chronic renal graft interstitial fibrosis following transplantation .
- Oxidative Stress Protection : Evidence suggests that HDAC6 inhibitors can protect against oxidative stress-induced damage by modulating immune cell functions, potentially leading to therapeutic strategies for ischemia-reperfusion injuries .
Structure-Activity Relationship
The design and synthesis of this compound involved extensive structure-activity relationship (SAR) studies that identified key features necessary for its selectivity and potency against HDAC6.
Key Findings
- Modifications to the compound's structure have been shown to enhance selectivity for HDAC6 over other histone deacetylases, which is crucial for minimizing off-target effects .
- The presence of specific functional groups within the compound's structure contributes significantly to its inhibitory activity against HDAC6, highlighting the importance of careful molecular design in drug development.
Wirkmechanismus
Target of Action
TCS HDAC6 20b is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and plays a crucial role in various biological processes . It exerts its effects on a variety of target molecules through deacetylation-dependent and independent mechanisms .
Mode of Action
This compound interacts with HDAC6 by inhibiting its activity. HDAC6 is known to deacetylate histone and non-histone proteins, which contributes to the regulation of gene expression, cell motility, immune response, and the degradation of misfolded proteins . By inhibiting HDAC6, this compound can increase the acetylation of α-tubulin in a dose-dependent manner, indicating its selective inhibition of HDAC6 .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. HDAC6 is a pivotal modulator of innate and adaptive immunity . The inhibition of HDAC6 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways . Moreover, HDAC6 regulates the Hsp90-HSF1 complex, promoting the entry of HSF1 into the nucleus and activating gene transcription .
Result of Action
The inhibition of HDAC6 by this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of HCT116 cells in combination with taxol and block the growth of estrogen-treated ER alpha-positive MCF7 cells . Furthermore, it has been suggested that this compound could amplify the tumor-specific antigenic landscape, promoting the anti-tumor activity of autologous CD8+ T cells .
Action Environment
It is known that the effectiveness of hdac inhibitors can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the cells
Biochemische Analyse
Biochemical Properties
TCS HDAC6 20b interacts with HDAC6, reducing its activity . In HCT116 cells, this compound increases the acetylation levels of α-tubulin in a dose-dependent manner without a significant increase in acetylated histone H4, indicating the selectivity of this compound for HDAC6 .
Cellular Effects
This compound has been shown to inhibit the growth of HCT116 cells in combination with taxol . It also blocks the growth of estrogen receptor α-positive breast cancer MCF-7 cells stimulated by estrogen . The inhibition of HDAC6 has been found to decrease cell viability and DNA replication, attributed to the induction of apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting HDAC6, leading to increased acetylation levels of α-tubulin . This inhibition disrupts the interaction between HDAC6 and the leptin receptor, augmenting leptin signaling .
Temporal Effects in Laboratory Settings
Hdac6 inhibitors have been found to enhance the effectiveness of conventional chemotherapeutic drugs such as DNA damaging agents, proteasome inhibitors, and microtubule inhibitors .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Hdac6 inhibitors have been demonstrated to be beneficial in animal models of neurodegenerative diseases .
Metabolic Pathways
Hdac6 is known to regulate numerous crucial biological processes implicated in cancer progression by modulating the acetylation status of various cytoplasmic proteins .
Transport and Distribution
Hdac6 is known to be predominantly localized in the cytoplasm .
Subcellular Localization
HDAC6, the target of this compound, is unique among the HDACs in terms of its subcellular localization. It is predominantly localized in the cytoplasm
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TCS HDAC6 20b umfasst mehrere Schritte, beginnend mit der Herstellung von 2-Methylpropansäure. Diesem folgt die Veresterung mit einer Heptylgruppe, die eine Tricyclodecylamino-Einheit enthält. Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, um eine hohe Reinheit (≥98%) zu gewährleisten .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren nicht im Detail beschrieben werden, folgt die Synthese im Allgemeinen den Labor-Herstellungsverfahren mit Hochskalierungsprozessen, um größere Mengen zu ermöglichen. Die Verbindung wird bei -20°C gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: TCS HDAC6 20b unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es ist bekannt, mit verschiedenen Reagenzien zu interagieren, die auf das Histon-Deacetylase-Enzym abzielen .
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien sind Taxol und Östrogen, die in Kombination verwendet werden, um die inhibitorischen Wirkungen der Verbindung auf das Wachstum von Krebszellen zu untersuchen
Bedingungen: Die Reaktionen werden typischerweise unter kontrollierten Laborbedingungen mit bestimmten Konzentrationen und Temperaturen durchgeführt, um eine optimale Aktivität zu gewährleisten
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind acetylierte Proteine, die aus der Hemmung der Deacetylase-Aktivität von HDAC6 resultieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der in der Krebsbehandlung eingesetzt wird.
Panobinostat: Ein potenter Inhibitor mehrerer Histon-Deacetylasen, der in Kombinationstherapien für Krebs eingesetzt wird.
Belinostat: Ein Inhibitor mit einem breiteren Spektrum, der auf mehrere Histon-Deacetylasen abzielt.
Einzigartigkeit: TCS HDAC6 20b ist aufgrund seiner hohen Selektivität für Histon-Deacetylase 6 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieses Enzyms in verschiedenen biologischen Prozessen macht .
Biologische Aktivität
TCS HDAC6 20b is a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a significant role in various biological processes, including cell motility, immune response, and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
HDAC6 is a cytoplasmic class IIb histone deacetylase that primarily deacetylates non-histone proteins. This compound selectively inhibits HDAC6, leading to increased acetylation of its substrates. This alteration in acetylation status can influence several cellular pathways:
- Cell Motility : By deacetylating tubulin and cortactin, HDAC6 regulates cytoskeletal dynamics essential for cell movement .
- Immune Response : Inhibition of HDAC6 has been shown to enhance the acetylation of TRIM21, a protein involved in antibody-dependent intracellular neutralization (ADIN) against viral infections. This suggests that this compound may bolster antiviral responses by modulating TRIM21 activity .
- Cancer Therapy : this compound has demonstrated efficacy in inhibiting the growth of cancer cells, particularly in combination with other chemotherapeutic agents like taxol. This combination therapy shows promise in enhancing the therapeutic effects while potentially reducing side effects associated with pan-HDAC inhibitors .
In Vitro Studies
- Cell Growth Inhibition : this compound was found to inhibit the growth of HCT116 colorectal cancer cells when used in combination with taxol. The synergy between these agents suggests a potential for improved therapeutic outcomes in cancer treatment .
- Mechanistic Insights : The inhibition of HDAC6 by this compound leads to hyperacetylation of TRIM21, preventing its dimerization and polyubiquitination, which are crucial for its function in viral clearance. This mechanism highlights the potential of this compound in enhancing immune responses against viral infections .
Case Studies
- Neuroprotection : In studies involving central nervous system (CNS) injuries, targeting HDAC6 with selective inhibitors like this compound demonstrated neuroprotective effects and promoted axonal regeneration. These findings indicate that inhibition of HDAC6 can mitigate oxidative stress-induced neuronal death and enhance recovery following injury .
- Synergistic Effects : Research has indicated that combining this compound with DNA methyltransferase inhibitors could improve treatment outcomes in acute myeloid leukemia (AML). This combination therapy approach underscores the importance of targeting multiple epigenetic regulators to enhance therapeutic efficacy .
Data Tables
Compound | Target | Effect on Cell Growth | Mechanism of Action |
---|---|---|---|
This compound | HDAC6 | Inhibits HCT116 growth | Increases TRIM21 acetylation; enhances immune response |
Taxol | Microtubules | Synergistic with this compound | Disrupts microtubule dynamics; enhances apoptosis |
Sodium Butyrate | Various HDACs | Promotes EBV reactivation | Inhibits histone deacetylation; alters gene expression |
Eigenschaften
IUPAC Name |
S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZMLPMCOMRJOR-MOVGKWKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.